
1-Ethoxy-2-methyl-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Ethoxy-2-methyl-4-nitrobenzene” is an organic compound that belongs to the class of nitrobenzenes . It has a molecular formula of C8H9NO3 and a molecular weight of 167.1620 .
Molecular Structure Analysis
The molecular structure of “1-Ethoxy-2-methyl-4-nitrobenzene” consists of a benzene ring substituted with an ethoxy group, a methyl group, and a nitro group . The exact positions of these substituents on the benzene ring are determined by the numbering of the compound according to IUPAC nomenclature .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Enzyme Activities
1-Ethoxy-2-methyl-4-nitrobenzene and its related compounds have been studied for their antioxidant properties and their ability to elevate certain enzymes. For instance, dietary antioxidants like 1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline (a compound structurally related to 1-ethoxy-2-methyl-4-nitrobenzene) have been shown to decrease levels of mutagenic metabolites and increase specific activities of glutathione S-transferase in the liver, suggesting a protective role against carcinogens (Benson et al., 1978).
Potential in Pesticide Development
Structural variants of methyl eugenol, which share similarities with 1-ethoxy-2-methyl-4-nitrobenzene, have been investigated as potential alternatives for pesticides due to their attractiveness to certain pests like the Oriental fruit fly. This suggests that structurally similar compounds like 1-ethoxy-2-methyl-4-nitrobenzene may hold potential in developing new, effective attractants or pesticides (Demilo et al., 1994).
Impact on DNA and Hemoglobin
Research has also focused on the binding of related nitrobenzene compounds to hepatic DNA and hemoglobin, highlighting the potential genotoxic effects and the carcinogenic properties of these compounds. This research is crucial for understanding the safety and environmental impact of industrial chemicals related to 1-ethoxy-2-methyl-4-nitrobenzene (Li et al., 2003).
Antiradical and NO-Inhibiting Activities
β-Hydroxy(ethoxy) derivatives of nitrous heterocycles, which are chemically related to 1-ethoxy-2-methyl-4-nitrobenzene, have been analyzed for their antiradical and nitric oxide-inhibiting activities. These compounds have been suggested as potential antioxidant preparations, indicating their possible therapeutic or protective roles against oxidative stress (Smirnov et al., 2011).
Induction of Cytochrome Enzymes
Certain compounds closely related to 1-ethoxy-2-methyl-4-nitrobenzene, like 2-methoxy-4-nitroaniline, have been shown to selectively induce cytochrome P450IA2 in the liver. Understanding the induction of specific cytochrome enzymes is essential for assessing the metabolic pathways and detoxification processes in the body (Degawa et al., 1995).
Toxicity and Reproductive Effects
The toxicity and reproductive effects of structurally related compounds have also been studied. For instance, the antifertility effects of substituted acetamidobenzene derivatives in female albino rats provide insights into the biological actions of these compounds and potential implications for health and environmental safety (Singh et al., 1975).
Eigenschaften
IUPAC Name |
1-ethoxy-2-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRAZURCVUSOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2-methyl-4-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2503931.png)
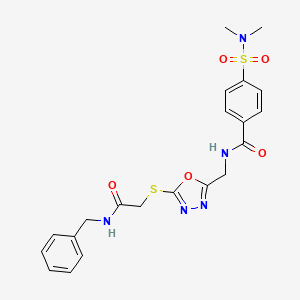
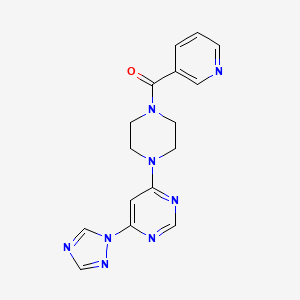
![1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503938.png)
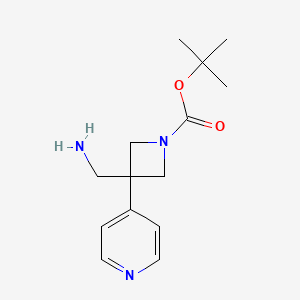
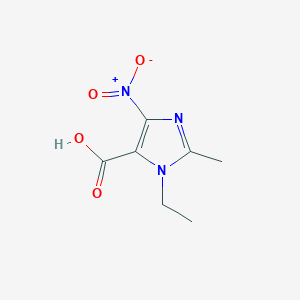

![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)
![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)
![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)

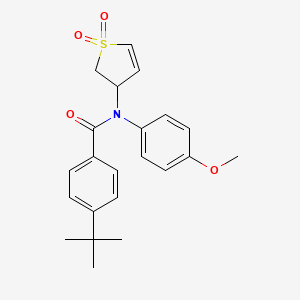
![4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2503954.png)